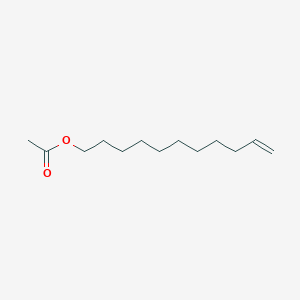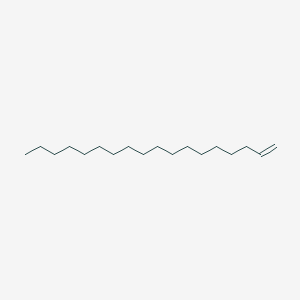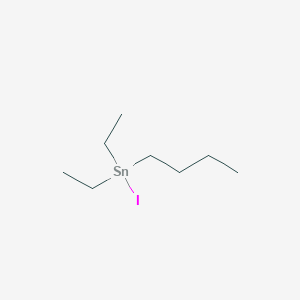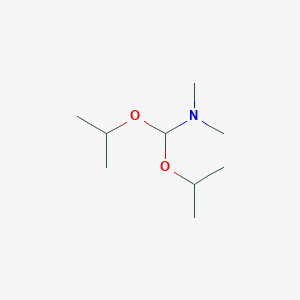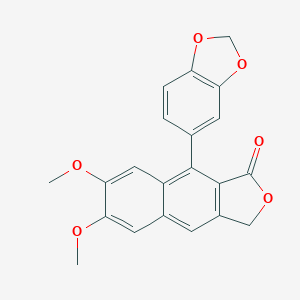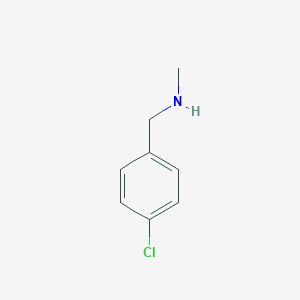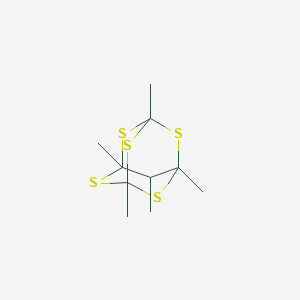
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- is a sulfur-containing compound that is widely used in scientific research. This compound is also known as PTA and has several unique properties that make it an important tool for studying various biochemical and physiological processes in the laboratory.
Wirkmechanismus
The mechanism of action of PTA is not fully understood, but it is believed to involve the interaction of the sulfur atoms in the molecule with various biological molecules. PTA has been shown to interact with proteins, lipids, and nucleic acids, and its unique structure allows it to bind to these molecules in a specific and selective manner.
Biochemische Und Physiologische Effekte
PTA has several biochemical and physiological effects that make it an important tool for studying various biological processes. PTA has been shown to affect the activity of enzymes, the structure of membranes, and the function of ion channels. These effects can be used to study various biological processes, including cell signaling, metabolism, and membrane transport.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTA is its unique fluorescence emission spectrum, which allows it to be used in a variety of different assays for detecting and analyzing various biological molecules. PTA is also relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to using PTA in the laboratory. PTA can be toxic at high concentrations, and its interaction with biological molecules can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research involving PTA. One area of research is the development of new methods for synthesizing PTA and related compounds. Another area of research is the development of new assays and techniques for using PTA to study various biological processes. Finally, there is a need to better understand the mechanism of action of PTA and its effects on various biological molecules.
Synthesemethoden
PTA can be synthesized through a multi-step process involving the reaction of several different chemicals. One common method involves the reaction of 1,3,5,7-tetramethyladamantane with sulfur, followed by a series of chemical reactions to produce PTA. This synthesis method has been well-established and is widely used in the laboratory.
Wissenschaftliche Forschungsanwendungen
PTA has several important applications in scientific research. One of the primary uses of PTA is as a fluorescent probe for detecting and studying biological molecules. PTA has a unique fluorescence emission spectrum that allows it to be used in a variety of different assays for detecting and analyzing various biological molecules.
Eigenschaften
CAS-Nummer |
17443-93-5 |
|---|---|
Produktname |
2,4,6,8,9-Pentathiaadamantane, 1,3,5,7,10-pentamethyl- |
Molekularformel |
C10H16S5 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
1,3,5,7,10-pentamethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C10H16S5/c1-6-7(2)11-9(4)13-8(6,3)14-10(5,12-7)15-9/h6H,1-5H3 |
InChI-Schlüssel |
CEEKRBRLZKVJES-UHFFFAOYSA-N |
SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
Kanonische SMILES |
CC1C2(SC3(SC1(SC(S2)(S3)C)C)C)C |
Synonyme |
1,3,5,7,10-Pentamethyl-2,4,6,8,9-pentathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



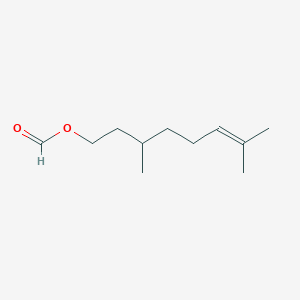
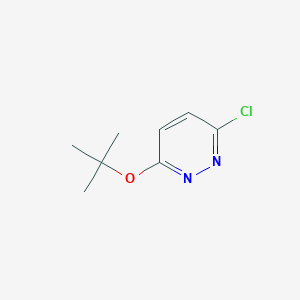
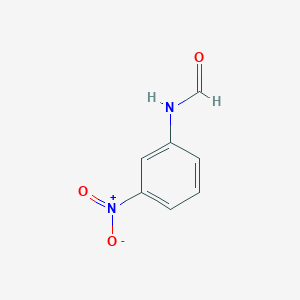
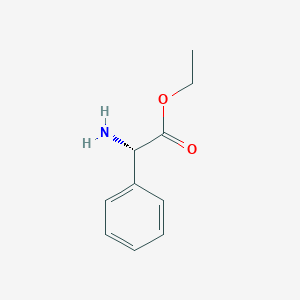
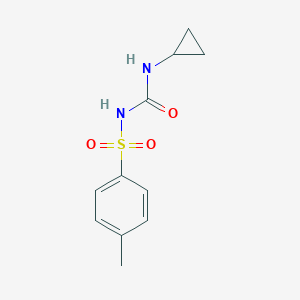
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
